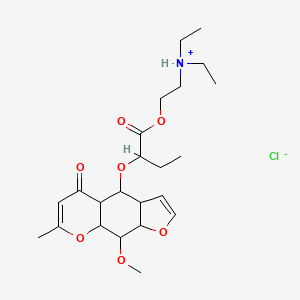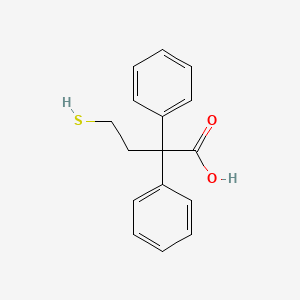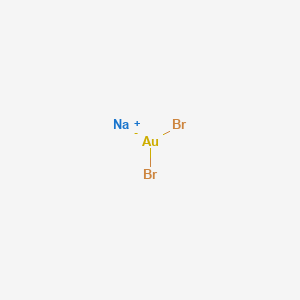
Dibenzylamine penicillin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex organic molecule that combines two distinct chemical entities. The first part, N-benzyl-1-phenylmethanamine, is an amine derivative, while the second part, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a bicyclic β-lactam antibiotic structure similar to penicillin.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
N-benzyl-1-phenylmethanamine
Reaction Conditions: The reaction typically occurs under mild conditions with the presence of a catalyst such as palladium on carbon.
-
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Synthesis: This compound is synthesized through the acylation of 6-aminopenicillanic acid with phenylacetyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
N-benzyl-1-phenylmethanamine: Industrially, this compound is produced by the reductive amination of benzaldehyde with benzylamine in the presence of a hydrogenation catalyst.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: This compound is produced on an industrial scale by fermenting Penicillium chrysogenum to produce 6-aminopenicillanic acid, which is then chemically modified.
Chemical Reactions Analysis
Types of Reactions
-
N-benzyl-1-phenylmethanamine
-
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Hydrolysis: Hydrolyzes in acidic or basic conditions to form penicilloic acid.
Reduction: Can be reduced to form penicillamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products
Oxidation: Benzaldehyde and benzylamine.
Substitution: Quaternary ammonium salts.
Hydrolysis: Penicilloic acid.
Reduction: Penicillamine.
Scientific Research Applications
Chemistry
N-benzyl-1-phenylmethanamine: Used as a precursor in the synthesis of various organic compounds and as a catalyst in polymerization reactions.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Used in the synthesis of β-lactam antibiotics.
Biology and Medicine
N-benzyl-1-phenylmethanamine: Investigated for its potential use in pharmaceuticals as an intermediate.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Widely used as an antibiotic to treat bacterial infections.
Industry
N-benzyl-1-phenylmethanamine: Used in the production of dyes and as a petrochemical additive.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Used in the pharmaceutical industry for the production of penicillin-based antibiotics.
Mechanism of Action
-
N-benzyl-1-phenylmethanamine
-
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-phenylmethanamine: Similar compounds include benzylamine and phenylmethanamine.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Similar compounds include other β-lactam antibiotics such as ampicillin and amoxicillin.
Uniqueness
N-benzyl-1-phenylmethanamine: Unique due to its dual functionality as both a nucleophile and a catalyst.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Unique due to its broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.
Properties
CAS No. |
7179-52-4 |
|---|---|
Molecular Formula |
C30H33N3O4S |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C14H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15H,11-12H2/t11-,12+,14-;/m1./s1 |
InChI Key |
UPYLDHVPOPTZGP-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)





![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)



